1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15-7-3-4-9-18(15)20-23-19(28-24-20)13-17-8-5-11-25(14-17)21(27)16(2)26-12-6-10-22-26/h3-4,6-7,9-10,12,16-17H,5,8,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVAUTLAPPSMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is synthesized from 2-methylbenzamide A through reaction with hydroxylamine hydrochloride in ethanol under reflux (12 h), yielding the amidoxime intermediate B (85–90% yield).
Cyclization with Chloroacetyl Chloride
Amidoxime B undergoes cyclization with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 h, followed by room temperature stirring for 12 h, affording 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole C (78% yield).
Table 1: Optimization of Oxadiazole Cyclization
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0 → 25 | 78 |
| THF | NaHCO₃ | 25 | 62 |
| DMF | K₂CO₃ | 50 | 45 |
Functionalization of Piperidine
N-Alkylation of Piperidine
Piperidine D is alkylated with oxadiazole intermediate C using potassium iodide (KI) as a catalyst in acetonitrile at 80°C for 24 h. The reaction yields 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine E (72% yield).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the chloro group in C acting as a leaving group. Steric hindrance at the piperidine nitrogen necessitates prolonged heating for complete conversion.
Synthesis of 2-(1H-Pyrazol-1-yl)propan-1-one
Pyrazole Ring Formation
Hydrazine hydrate reacts with acetylacetone F in ethanol under reflux (6 h) to yield 1H-pyrazole G (88% yield).
Ketone Functionalization
Propan-1-one H is synthesized by Friedel-Crafts acylation of pyrazole G with propionyl chloride in the presence of AlCl₃ (82% yield).
Final Coupling Reaction
The piperidine intermediate E is coupled with 2-(1H-pyrazol-1-yl)propan-1-one H using EDC/HOBt in DMF at 25°C for 18 h, yielding the target compound (65% yield).
Critical Parameters :
- Solvent Choice : DMF enhances solubility of both intermediates.
- Coupling Agent : EDC/HOBt minimizes racemization.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 65 |
| DCC/DMAP | THF | 40 | 53 |
| CDI | DCM | 0 → 25 | 48 |
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirmed ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds featuring oxadiazole and pyrazole moieties have demonstrated significant anticancer properties. The compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives with similar structures can target specific pathways involved in cancer proliferation, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Properties : The presence of the oxadiazole ring is associated with antimicrobial activity. Compounds with this structure have been tested against various bacterial strains, including resistant strains, showing promising results. This suggests that 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one could be explored as a potential antimicrobial agent .
Neurological Applications : The piperidine structure is known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence neurotransmitter release and has potential applications in treating neurological disorders such as depression and anxiety. Further research is needed to elucidate its mechanism of action and efficacy .
Materials Science Applications
Polymer Chemistry : The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .
Fluorescent Materials : Due to the presence of the oxadiazole group, which is known for its luminescent properties, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors .
Environmental Applications
Environmental Monitoring : Compounds containing oxadiazole derivatives are being explored for their ability to detect environmental pollutants. Their sensitivity to specific chemical environments makes them suitable candidates for developing sensors that monitor toxic substances in air and water .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives found that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The specific compound was shown to inhibit cell growth significantly compared to control groups, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In a comparative study of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria, the compound exhibited notable activity against resistant strains of Staphylococcus aureus. This highlights its potential application in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets or chemical environments. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
Target Compound :
- Piperidine-oxadiazole-propanone-pyrazole: Combines a lipophilic 2-methylphenyl-oxadiazole group with a polar pyrazole-propanone system.
Analog 1: 1-[4-(Methylsulfonyl)-1-piperazinyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-propanone ()
- Piperazinyl-oxadiazole-propanone: Replaces piperidine with piperazine and substitutes 2-methylphenyl with pyridinyl.
Analog 2 : EP 1 808 168 B1 Derivatives ()
- Oxadiazole-piperidine-pyrazolo-pyrimidine: Features pyrazolo-pyrimidine instead of pyrazole-propanone. The isopropyl-oxadiazole and sulfonamide groups suggest kinase inhibition or anticancer applications, leveraging larger aromatic systems for target binding .
Substituent Effects on Bioactivity
- Nitro vs. Methyl Groups : highlights that nitro substituents on aryl rings enhance antimycobacterial activity, whereas methyl groups (as in the target compound) may prioritize lipophilicity and blood-brain barrier penetration .
- Heterocyclic Bioisosteres : The oxadiazole in the target compound could act as a metabolically stable replacement for ester or amide groups, similar to nitrothiophen-containing analogs with antitubercular activity .
Physicochemical Properties
Computational and Experimental Validation
- Similarity Analysis : Tools like Tanimoto coefficients () indicate >70% structural similarity between the target and EP 1 808 168 B1 derivatives, primarily due to shared oxadiazole-piperidine motifs .
Biological Activity
The compound 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a piperidine ring, a pyrazole moiety, and an oxadiazole group, which are known to impart various biological activities.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values ranging from 0.01 µM to 92.4 µM against different cancer types including breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.01 |
| PC3 (Prostate Cancer) | 0.02 |
| A549 (Lung Cancer) | 0.03 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that oxadiazole derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease. The target compound's structural components may enhance its binding affinity to these enzymes .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific receptors and pathways. For instance, it may function as an allosteric modulator of the GLP-1 receptor, which plays a crucial role in glucose metabolism and appetite regulation . The presence of the pyrazole and oxadiazole rings is thought to contribute to its interaction with biological targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antidiabetic Effects : A derivative with a similar structure demonstrated significant antidiabetic effects in vivo by enhancing insulin sensitivity and glucose uptake in diabetic models .
- Inhibition of Cancer Cell Proliferation : Another study showcased that a related oxadiazole derivative inhibited cell proliferation in various cancer cell lines through apoptosis induction .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic parameter adjustments:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization of the oxadiazole ring .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .
- Yield assessment : Track yields at each step using HPLC or GC-MS to identify bottlenecks .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the piperidine and pyrazole moieties .
- X-ray diffraction : Single-crystal analysis confirms stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How should initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Prioritize in vitro assays for target engagement:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cell viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .
- Selectivity panels : Compare activity against structurally related compounds (e.g., triazole or pyrazoline derivatives) to identify unique interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound?
- Methodological Answer :
- Substituent variation : Replace the 2-methylphenyl group on the oxadiazole ring with electron-withdrawing groups (e.g., chloro, nitro) to modulate electronic effects and binding affinity .
- Scaffold hopping : Synthesize analogs with thiazolidinone or benzodioxole cores to evaluate bioactivity shifts .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (via LC-MS) and metabolic half-life in rodent models to identify rapid degradation .
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Toxicogenomics : Perform RNA-seq on treated tissues to assess off-target effects (e.g., hepatotoxicity markers like ALT/AST) .
Q. What experimental strategies elucidate the compound’s mechanism of selective binding to biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to purified proteins (e.g., kinases) .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for dynamic interaction analysis .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to determine competitive vs. allosteric inhibition .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
